benzyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
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Overview
Description
Benzyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group attached to a carbamate moiety, which is further linked to a cyclobutyl ring with a hydroxyl group. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclobutyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate typically involves the reaction of benzyl chloroformate with (1S,2S)-2-hydroxycyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in benzyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of benzyl N-[(1S,2S)-2-oxocyclobutyl]carbamate.
Reduction: Formation of (1S,2S)-2-hydroxycyclobutylamine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates and their derivatives.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate
- Benzyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate
- Benzyl N-[(1S,2S)-2-hydroxycyclopentyl]carbamate
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkyl ring. Benzyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate has a four-membered ring, while the similar compounds have five, six, or seven-membered rings.
- Reactivity: The strain in the four-membered ring of this compound may result in different reactivity compared to its larger ring counterparts.
- Applications: The unique structural features of this compound may make it more suitable for specific applications where ring strain and size are critical factors.
Properties
IUPAC Name |
benzyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11-7-6-10(11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFVELMTYZYSET-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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